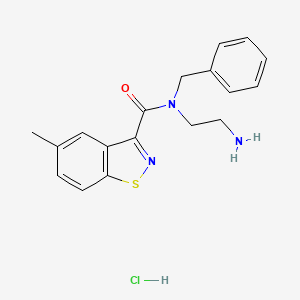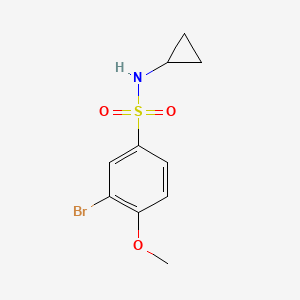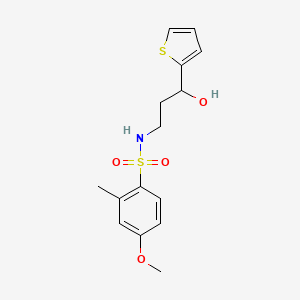
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . The molecule likely contains a thiophene ring, a common motif in medicinal chemistry due to its ability to mimic various functional groups .
Molecular Structure Analysis
The molecule likely contains a thiophene ring, a sulfonamide group, and a methoxy group . These functional groups can engage in various types of non-covalent interactions, which can be important for binding to biological targets .Chemical Reactions Analysis
Sulfonamides, like this compound, can undergo a variety of reactions. For example, the sulfur-nitrogen bond can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic systems .Applications De Recherche Scientifique
Anticancer Potential
Several studies have demonstrated the anticancer potential of sulfonamide derivatives. For instance, novel aminothiazole-paeonol derivatives, including those similar to the compound , have been synthesized and evaluated for their anticancer effect on various cancer cell lines, showing high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016). Another study on new benzenesulfonamide derivatives revealed strong cytotoxic activities, pointing towards their importance for further anti-tumor activity studies (Gul et al., 2016).
Inhibitory Effects
Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, showing potent cell cycle inhibition properties. Some compounds have advanced to clinical trials due to their preliminary clinical activities, highlighting their potential as oncolytic small molecules (Owa et al., 2002).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties for photodynamic therapy applications. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Neurogenesis
Research on aminopropyl carbazole derivatives, closely related to the target compound, has indicated their ability to induce neurogenesis by increasing final cell division in neural stem cells. This highlights a potential application in regenerative medicine and neurodegenerative disease treatment (Shin et al., 2015).
Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, related to the compound , have been synthesized and their nonlinear optical (NLO) properties studied. These salts exhibit significant second harmonic generation (SHG) efficiency, indicating their potential application in the field of optoelectronics and photonics (Li et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-10-12(20-2)5-6-15(11)22(18,19)16-8-7-13(17)14-4-3-9-21-14/h3-6,9-10,13,16-17H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSTIQRMJIFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)
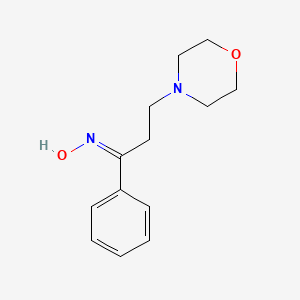
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![N-{2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2368194.png)
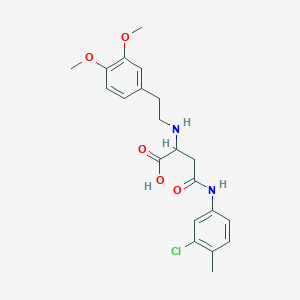

![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
